4-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nitro group, a piperazine ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
4-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N5O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-nitro-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23N5O4S/c1-2-19(27)25-13-11-24(12-14-25)17-9-5-16(6-10-17)22-21(31)23-20(28)15-3-7-18(8-4-15)26(29)30/h3-10H,2,11-14H2,1H3,(H2,22,23,28,31) |
InChI Key |
YBKGICMIWIQUOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.